1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS No. 1171668-31-7) is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with halogenated aryl groups. Its structure includes a 4-chlorophenyl moiety at position 1 and a 3-fluoro-4-methylphenyl group at position 3. The compound’s complexity arises from its bicyclic framework, which combines pyrrolidine and triazole rings fused with dione functionalities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c1-9-2-5-12(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)11-6-3-10(18)4-7-11/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPQJTYHCTLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The chlorophenyl and fluoromethylphenyl groups can undergo substitution reactions with suitable reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The compound’s halogenated aryl substituents are critical to its properties. Below is a comparison with analogous derivatives:
Key Observations :
- Halogen Influence: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, as seen in antimicrobial analogs (e.g., compound in ). The 3-fluoro-4-methylphenyl group in the target compound may improve target binding compared to non-fluorinated analogs .
- Biological Potential: While the target compound lacks direct activity reports, its structural similarity to triazole-thiol derivatives () suggests possible enzyme inhibition via π-π stacking or halogen bonding.
Pharmacokinetic and Toxicity Considerations
- ADME Profiles : Triazole-containing compounds (e.g., ) often show moderate metabolic stability. The fluorine atom in the target compound may reduce CYP450-mediated oxidation, extending half-life.
- Toxicity : Chlorinated aryl groups (as in ) are associated with hepatotoxicity risks, necessitating further study for the target molecule.
Biological Activity
The compound 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrrolo[3,4-d][1,2,3]triazole core with substituents that include a chlorophenyl and a fluoromethylphenyl group. The presence of these substituents is thought to influence its biological activity significantly.
The biological activity of this compound is primarily linked to its interaction with various molecular targets. The chloro and fluoro substituents enhance binding affinity to specific proteins or enzymes. This modulation can affect several biological pathways:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory responses by blocking pro-inflammatory cytokine production and modulating signaling pathways like NF-κB and MAPK .
- Neuroprotective Effects : Studies have shown that related compounds can protect dopaminergic neurons from neurotoxic agents by attenuating microglial activation and reducing oxidative stress .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Study : A study investigated the neuroprotective effects of structurally similar compounds in models of Parkinson's disease. These compounds were shown to significantly reduce the activation of microglia and decrease the release of neurotoxic substances like nitric oxide (NO) in vitro. The findings suggest that the compound may offer protective effects against neurodegenerative diseases .
- Tyrosinase Inhibition : Another research effort focused on identifying tyrosinase inhibitors from synthetic compounds. The study demonstrated that derivatives incorporating the 3-chloro-4-fluorophenyl motif exhibited enhanced inhibitory activity against tyrosinase compared to standard inhibitors. This suggests potential applications in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
